

An In-depth Technical Guide to **tert-Butyl (6-methoxypyridin-3-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (6-methoxypyridin-3-yl)carbamate*

Cat. No.: B065652

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-3-yl)carbamate, a notable intermediate in medicinal chemistry, holds significant importance in the synthesis of various biologically active compounds. Its structural features, particularly the presence of a Boc-protected amine on a methoxypyridine scaffold, make it a valuable building block for the development of novel therapeutics. The 6-methoxypyridin-3-amine core is a recognized pharmacophore, particularly in the design of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **tert-butyl (6-methoxypyridin-3-yl)carbamate**.

Chemical Properties and Data

tert-Butyl (6-methoxypyridin-3-yl)carbamate is a solid compound at room temperature. The following table summarizes its key chemical identifiers and properties.

Property	Value
CAS Number	183741-80-2
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃
Molecular Weight	224.26 g/mol
Appearance	Off-white to white solid
Storage Conditions	2-8°C, sealed in a dry environment

Note: Detailed quantitative data such as melting point, specific NMR shifts, and precise yield under various conditions are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (6-methoxypyridin-3-yl)carbamate** is typically achieved through the protection of the amino group of 6-methoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol: Boc Protection of 6-methoxypyridin-3-amine

Objective: To synthesize **tert-butyl (6-methoxypyridin-3-yl)carbamate** by reacting 6-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

- 6-methoxypyridin-3-amine
- Di-tert-butyl dicarbonate (Boc₂O)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
- A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
- Deionized water

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel)

Procedure:

- In a clean, dry round-bottom flask, dissolve 6-methoxypyridin-3-amine in the chosen anhydrous solvent.
- Add the base (e.g., triethylamine) to the solution. The amount is typically 1.1 to 1.5 equivalents relative to the starting amine.
- Cool the reaction mixture in an ice bath (0°C).
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
- Once the reaction is complete, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers and wash sequentially with deionized water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **tert-butyl (6-methoxypyridin-3-yl)carbamate**.

Note: The specific quantities of reagents, solvent volumes, and reaction times should be optimized for the desired scale of the synthesis.

Applications in Drug Discovery

The primary application of **tert-butyl (6-methoxypyridin-3-yl)carbamate** in drug discovery is as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal to reveal the free amine for further functionalization.

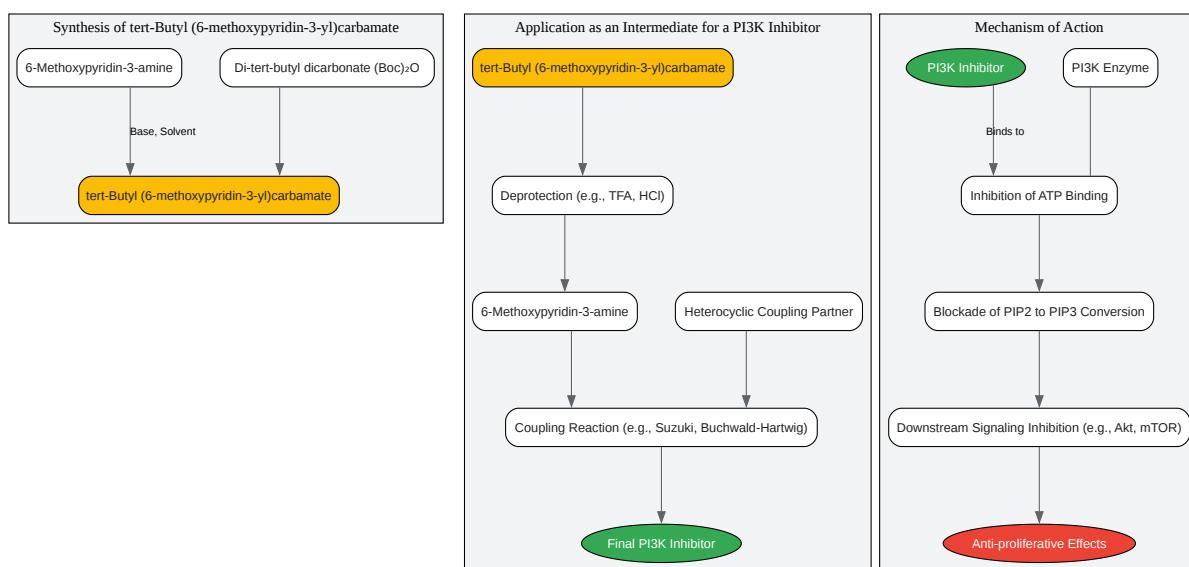
Role as an Intermediate in PI3K Inhibitor Synthesis

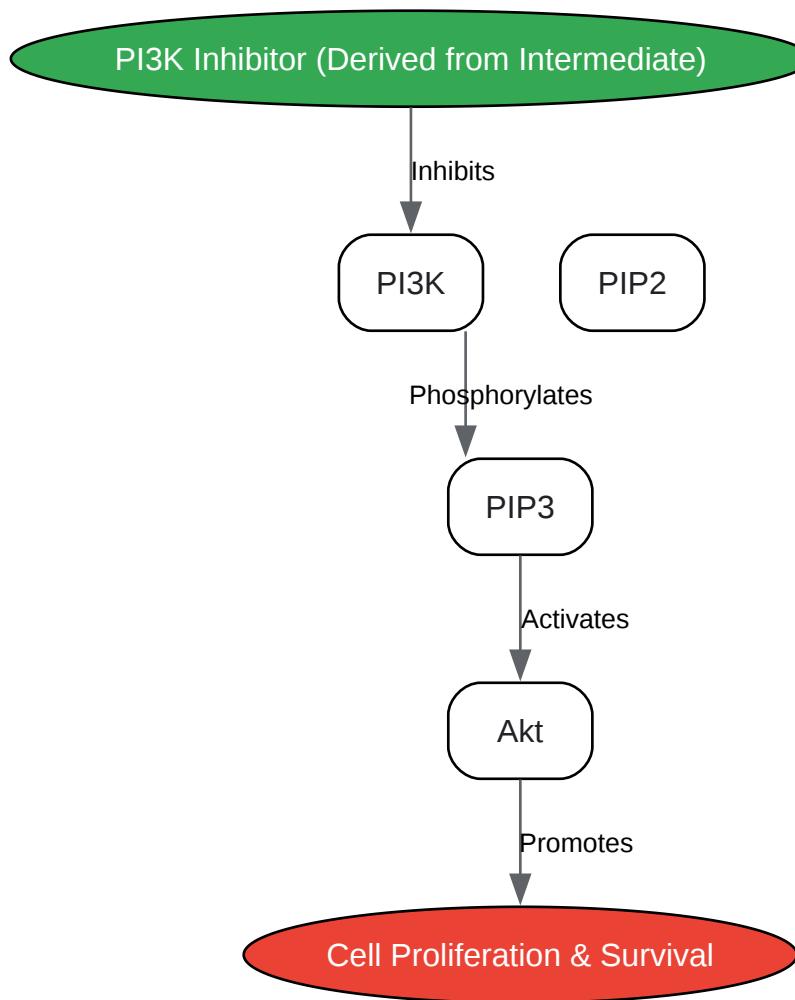
The 6-methoxypyridin-3-amine scaffold is a common feature in a number of potent and selective inhibitors of the PI3K signaling pathway. The synthesis of these inhibitors often involves the coupling of the deprotected 6-methoxypyridin-3-amine with other heterocyclic systems. The use of **tert-butyl (6-methoxypyridin-3-yl)carbamate** provides a stable and readily available source of this crucial building block.

Visualizations

Synthetic Pathway and Application Workflow

The following diagram illustrates the synthesis of **tert-butyl (6-methoxypyridin-3-yl)carbamate** and its subsequent use as an intermediate in the synthesis of a hypothetical PI3K inhibitor.





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